

Preclinical Profile of Ravoxertinib in KRAS-Mutant Cancers: A Technical Guide

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Compound of Interest

Compound Name: Ravoxertinib

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Introduction

Ravoxertinib (also known as GDC-0994) is a potent and selective, orally bioavailable small-molecule inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2). As key components of the RAS-RAF-MEK-ERK signaling pathway (MAPK pathway), ERK1 and ERK2 are critical for cell proliferation, survival, and differentiation. Oncogenic mutations in the KRAS gene, which are prevalent in a variety of cancers including pancreatic, colorectal, and non-small cell lung cancer, lead to constitutive activation of this pathway. **Ravoxertinib** is designed to directly target the terminal kinases in this cascade, offering a potential therapeutic strategy for tumors harboring KRAS mutations. This technical guide provides a comprehensive overview of the preclinical data on **Ravoxertinib** in the context of KRAS-mutant cancers, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Preclinical Data

Biochemical and In Vitro Cellular Activity

Ravoxertinib demonstrates high potency against its primary targets, ERK1 and ERK2, with biochemical IC₅₀ values of 1.1 nM and 0.3 nM, respectively. It also inhibits the downstream substrate p90RSK with an IC₅₀ of 12 nM.^{[1][2][3][4]}

While **Ravoxertinib** has shown significant activity in BRAF-mutant cancer cell lines, its efficacy in KRAS-mutant cell lines appears to be more nuanced. Preclinical studies have indicated that

Ravoxertinib has limited single-agent activity in most RAS-mutant cell lines.[1][5] However, notable exceptions where growth suppression was observed at low dosages include the HCT116 colorectal cancer cell line, which harbors a KRAS G13D mutation, and the ACT-1 cell line with an NRAS Q61K mutation.[1] In lung adenocarcinoma cell lines A549, HCC827, and HCC4006, **Ravoxertinib** has been shown to decrease cell viability.[4][6]

Table 1: In Vitro Activity of **Ravoxertinib** in Selected Cancer Cell Lines

Cell Line	Cancer Type	KRAS Mutation	IC50 (μM)	Reference
A375	Melanoma	BRAF V600E	0.086 (pERK2 inhibition)	[7]
A375	Melanoma	BRAF V600E	0.14 (pRSK inhibition)	[7]
HCT116	Colorectal Cancer	KRAS G13D	Growth suppression observed at low dosages	[1]
ACT-1	-	NRAS Q61K	Growth suppression observed at low dosages	[1]
A549	Lung Adenocarcinoma	KRAS G12S	Decreased viability observed	[4][6]
HCC827	Lung Adenocarcinoma	EGFR deletion	Decreased viability observed	[4][6]
HCC4006	Lung Adenocarcinoma	EGFR mutation	Decreased viability observed	[4][6]

In Vivo Preclinical Efficacy

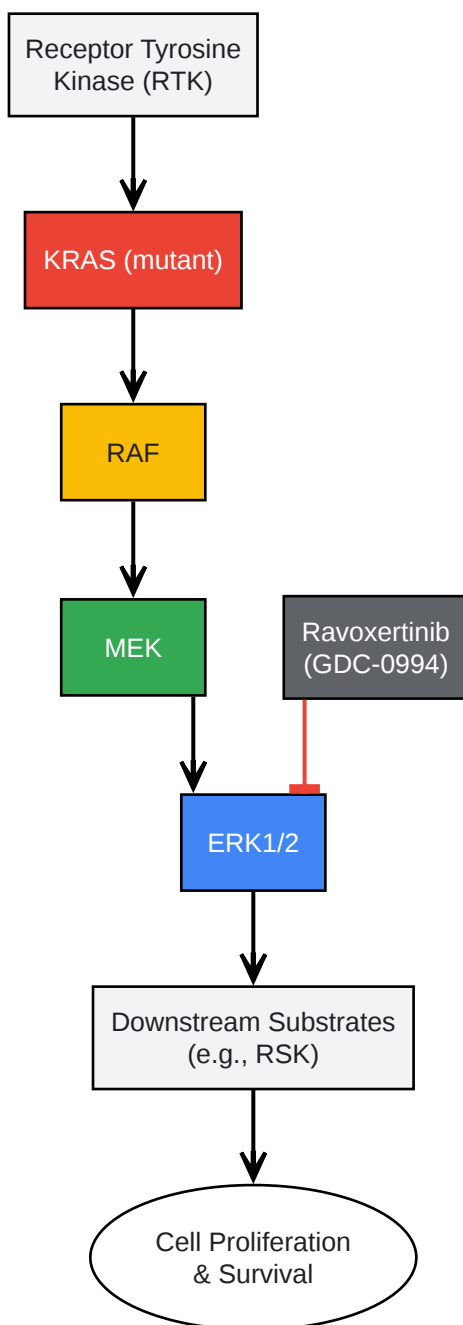
Oral administration of **Ravoxertinib** has demonstrated significant single-agent anti-tumor activity in multiple in vivo cancer models, including xenografts of KRAS-mutant human tumors

in mice.[1][2][3][8] In CD-1 mice, a 10 mg/kg oral dose was sufficient to achieve the desired target coverage for at least 8 hours.[1][3] While specific quantitative data for KRAS-mutant xenografts is limited in publicly available literature, a study on a BRAF-mutant (KHM-5M) xenograft model showed that daily treatment with 25 mg/kg of **Ravoxertinib** nearly completely abolished tumor growth over a two-week period.[9][10][11] This provides a strong rationale for its potential efficacy in KRAS-driven tumors that are dependent on the MAPK pathway.

Signaling Pathways and Experimental Workflows

The RAS-RAF-MEK-ERK Signaling Pathway

The diagram below illustrates the central role of the RAS-RAF-MEK-ERK (MAPK) signaling pathway in cancer. Oncogenic KRAS mutations lead to a constitutively active state, driving downstream signaling through RAF, MEK, and ultimately ERK. **Ravoxertinib** directly inhibits ERK1/2, the final kinase in this cascade, thereby blocking the phosphorylation of numerous downstream substrates responsible for cell proliferation and survival.

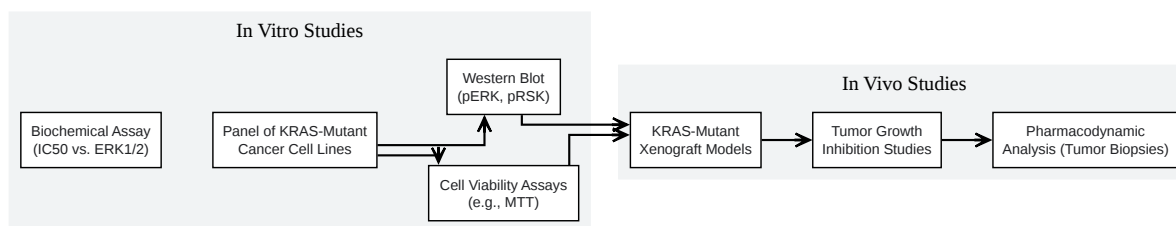


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Caption: Simplified RAS-RAF-MEK-ERK signaling pathway and the point of intervention for **Ravoxertinib**.

Experimental Workflow for Preclinical Evaluation

The following diagram outlines a typical workflow for the preclinical assessment of a targeted therapy like **Ravoxertinib** in KRAS-mutant cancer models.



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